molecular formula C4H6F3N3OS B1425531 1-Methyl-4-trifluoroacetylthiosemicarbazide CAS No. 110932-26-8

1-Methyl-4-trifluoroacetylthiosemicarbazide

Cat. No.: B1425531
CAS No.: 110932-26-8
M. Wt: 201.17 g/mol
InChI Key: OYCHJHYPSZXDCT-UHFFFAOYSA-N
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Description

1-Methyl-4-trifluoroacetylthiosemicarbazide is a chemical compound with the molecular formula C4H6F3N3OS and a molar mass of 201.17 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetyl group and a thiosemicarbazide moiety. It has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-trifluoroacetylthiosemicarbazide typically involves the reaction of methylhydrazine with trifluoroacetic anhydride in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-trifluoroacetylthiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiosemicarbazides. These products have diverse applications in various fields .

Scientific Research Applications

1-Methyl-4-trifluoroacetylthiosemicarbazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-4-trifluoroacetylthiosemicarbazide include:

Uniqueness

This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHJHYPSZXDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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